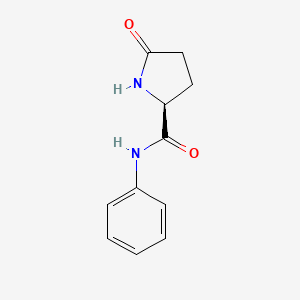
Manganese hydroxyethylidenediphosphonate tetrahydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Manganese hydroxyethylidenediphosphonate tetrahydrate is a coordination compound that features manganese ions coordinated to hydroxyethylidenediphosphonate ligands
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Manganese hydroxyethylidenediphosphonate tetrahydrate can be synthesized through the reaction of manganese(II) salts with hydroxyethylidenediphosphonic acid in an aqueous solution. The reaction typically involves heating the mixture to temperatures between 70-80°C to facilitate the formation of the desired compound . The reaction can be represented as follows:
Mn2++H4L→Mn(H3L)2⋅4H2O
where ( \text{H}_4\text{L} ) represents hydroxyethylidenediphosphonic acid.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process may include additional steps for purification and crystallization to obtain the compound in its tetrahydrate form.
Analyse Des Réactions Chimiques
Types of Reactions
Manganese hydroxyethylidenediphosphonate tetrahydrate undergoes various chemical reactions, including:
Oxidation: The manganese center can be oxidized to higher oxidation states.
Reduction: The compound can be reduced under specific conditions.
Substitution: Ligands coordinated to the manganese center can be substituted with other ligands.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various ligands for substitution reactions. The reactions are typically carried out in aqueous or organic solvents under controlled temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield manganese(III) or manganese(IV) complexes, while substitution reactions may result in the formation of new coordination compounds with different ligands .
Applications De Recherche Scientifique
Manganese hydroxyethylidenediphosphonate tetrahydrate has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other manganese complexes and as a catalyst in various chemical reactions.
Biology: Investigated for its potential role in biological systems, including its interactions with enzymes and other biomolecules.
Medicine: Explored for its potential therapeutic applications, such as in the treatment of diseases related to manganese deficiency or toxicity.
Industry: Utilized in the production of materials with specific magnetic or catalytic properties.
Mécanisme D'action
The mechanism of action of manganese hydroxyethylidenediphosphonate tetrahydrate involves its interaction with molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets through coordination with the manganese center, leading to changes in their function. The pathways involved may include redox reactions and ligand exchange processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Manganese(II) chloride tetrahydrate
- Manganese(II) sulfate monohydrate
- Manganese(II) oxide
- Manganese chelate of amino acids
Uniqueness
Manganese hydroxyethylidenediphosphonate tetrahydrate is unique due to its specific coordination environment and the presence of hydroxyethylidenediphosphonate ligands. This gives it distinct chemical properties and reactivity compared to other manganese compounds. Its ability to form stable complexes and undergo various chemical reactions makes it valuable for research and industrial applications .
Propriétés
Numéro CAS |
71799-97-8 |
|---|---|
Formule moléculaire |
C2H12Mn2O11P2 |
Poids moléculaire |
383.93 g/mol |
Nom IUPAC |
manganese(2+);2-phosphonatoethyl phosphate;tetrahydrate |
InChI |
InChI=1S/C2H8O7P2.2Mn.4H2O/c3-10(4,5)2-1-9-11(6,7)8;;;;;;/h1-2H2,(H2,3,4,5)(H2,6,7,8);;;4*1H2/q;2*+2;;;;/p-4 |
Clé InChI |
LMFFRSHJWSRWIP-UHFFFAOYSA-J |
SMILES canonique |
C(CP(=O)([O-])[O-])OP(=O)([O-])[O-].O.O.O.O.[Mn+2].[Mn+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[6-Amino-1-(2-hydroxypropyl)-3-methyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]acetamide](/img/structure/B14462311.png)
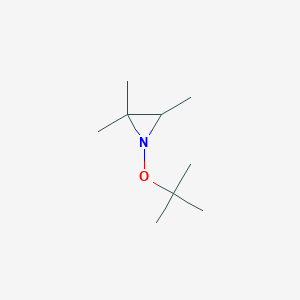
![Methyl 4-[[2-[2-(1,3-dioxoisoindol-2-yl)ethyl]-1,3-dioxolan-2-yl]methylsulfanyl]benzoate](/img/structure/B14462320.png)
![Ethanol, 2-[[2-(boronooxy)ethyl]amino]-](/img/structure/B14462335.png)

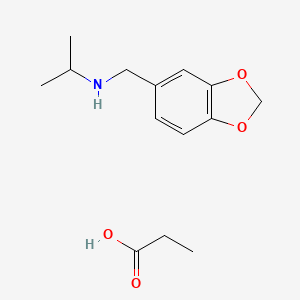
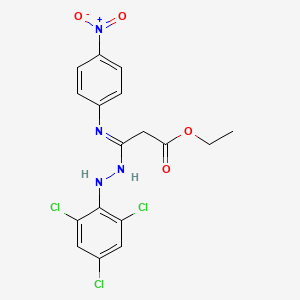
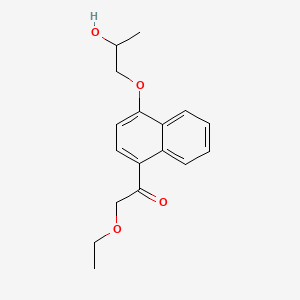

![Tetrahydro-2H,4H,5H-pyrano[2,3-d][1,3]dioxine](/img/structure/B14462365.png)
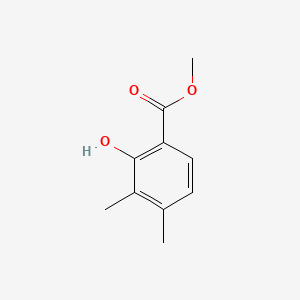
![1,1'-[Sulfinylbis(methylene)]bis(4-methylbenzene)](/img/structure/B14462371.png)
